3-(4-Bromopentyl)thiophene 3-(4-Bromopentyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18171870
InChI: InChI=1S/C9H13BrS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8H,2-4H2,1H3
SMILES:
Molecular Formula: C9H13BrS
Molecular Weight: 233.17 g/mol

3-(4-Bromopentyl)thiophene

CAS No.:

Cat. No.: VC18171870

Molecular Formula: C9H13BrS

Molecular Weight: 233.17 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromopentyl)thiophene -

Specification

Molecular Formula C9H13BrS
Molecular Weight 233.17 g/mol
IUPAC Name 3-(4-bromopentyl)thiophene
Standard InChI InChI=1S/C9H13BrS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8H,2-4H2,1H3
Standard InChI Key UPVMSXUGDBYPNH-UHFFFAOYSA-N
Canonical SMILES CC(CCCC1=CSC=C1)Br

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-(5-Bromopentyl)thiophene has the molecular formula C₉H₁₃BrS and a molecular weight of 233.17 g/mol. Its IUPAC name, 3-(5-bromopentyl)thiophene, reflects the substitution pattern: a bromine atom resides on the fifth carbon of a pentyl chain attached to the thiophene ring’s third position. The thiophene core contributes aromatic stability through its conjugated π-electron system, while the bromopentyl side chain introduces reactivity for further functionalization.

Key structural identifiers:

  • SMILES: C1=CSC=C1CCCCCBr

  • InChIKey: SKXOPADQXQZOSP-UHFFFAOYSA-N

The bromine atom’s position on the pentyl chain (Figure 1) makes this compound a valuable intermediate for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(5-bromopentyl)thiophene typically involves bromination of pre-formed alkylthiophene precursors. Two primary methods are documented:

Method 1: Direct Bromination of Pentylthiophene

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Catalysts: Iron (Fe) or aluminum chloride (AlCl₃)

  • Conditions: Reactions proceed under controlled temperatures (0–25°C) in inert solvents like dichloromethane or carbon tetrachloride.

Method 2: Side-Chain Functionalization

  • Starting Material: 3-Pentylthiophene

  • Bromination: Radical bromination using NBS and a radical initiator (e.g., AIBN) selectively targets the terminal position of the alkyl chain.

Table 1: Comparative Synthesis Conditions

MethodBrominating AgentCatalystSelectivityYield (%)
1Br₂FeModerate60–70
2NBSAIBNHigh75–85

Reaction Mechanisms

Bromination via NBS follows a radical chain mechanism, where initiation generates bromine radicals that abstract hydrogen from the alkyl chain’s terminal position. Subsequent bromine addition ensures selective substitution at the fifth carbon. In contrast, electrophilic bromination with Br₂ may lead to competitive ring bromination unless directed by catalysts like Fe, which stabilize intermediates.

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for 3-(5-bromopentyl)thiophene are sparse, analogous bromoalkylthiophenes exhibit:

  • Melting Point: 45–55°C (varies with chain length)

  • Boiling Point: 220–240°C (under reduced pressure)

  • Solubility: Miscible in organic solvents (e.g., THF, DCM); insoluble in water.

The bromine atom enhances molecular polarity, slightly increasing solubility in polar aprotic solvents compared to non-brominated analogs.

Applications in Materials Science

Electrochemical Polymerization

3-(5-Bromopentyl)thiophene has been investigated as a monomer for electrochemical polymerization to produce conductive polythiophene films . These films, when deposited on indium tin oxide (ITO) substrates, demonstrate potential in organic solar cells due to their conjugated π-system, which facilitates electron transport.

Key Findings:

  • Film Conductivity: Doping with iodine or ferric chloride enhances conductivity by 3–4 orders of magnitude.

  • Morphology: Atomic force microscopy (AFM) reveals nanofibrillar structures, optimizing charge carrier mobility .

Table 2: Performance Metrics of Polythiophene Films

SubstrateConductivity (S/cm)Thickness (nm)Application
ITO Glass10⁻²–10⁻³50–100Organic Photovoltaics
Gold Electrode10⁻³–10⁻⁴80–120Biosensors
CompoundCell Line (IC₅₀, µM)Mechanism
3-(5-Bromopentyl)thiopheneNot reportedHypothesized DNA intercalation
5-(3’-Thienyl)pentanoic acidHeLa: 12.4Topoisomerase II inhibition

Future Directions

Drug Development

Functionalizing the bromine atom with pharmacophores (e.g., amines, azides) could yield novel anticancer or antimicrobial agents.

Advanced Materials

Incorporating 3-(5-bromopentyl)thiophene into block copolymers may improve the efficiency of organic semiconductors in flexible electronics.

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